N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents. The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antibacterial activity against various bacterial strains.
Medicine: The compound is being investigated for its potential use as an antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific structural features and biological activity. Similar compounds include:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their spectrum of activity and potency.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
This compound stands out due to its specific combination of benzothiazole and isoindoline moieties, which contribute to its unique biological properties.
Properties
Molecular Formula |
C19H17N3O4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O4S2/c1-28(25,26)13-6-7-15-16(10-13)27-19(20-15)21-17(23)8-9-22-11-12-4-2-3-5-14(12)18(22)24/h2-7,10H,8-9,11H2,1H3,(H,20,21,23) |
InChI Key |
KRHMAMVZCYXNRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.